molecular formula C8H11N3O B2893471 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one CAS No. 2243507-13-1

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one

Cat. No.: B2893471
CAS No.: 2243507-13-1
M. Wt: 165.196
InChI Key: ZLRSQSZCUXGZCL-UHFFFAOYSA-N
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Description

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one can be achieved through several synthetic routes. One common method involves the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine with 1-chloroacetophenone in the presence of potassium carbonate (K2CO3) and acetonitrile (MeCN) under reflux conditions . This reaction typically yields the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the compound, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-6-2-4-11-8(12)7-5(6)1-3-10-7/h1,3,6,10H,2,4,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRSQSZCUXGZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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